molecular formula C12H18N2O2S B1362800 N-Cyclohexyl 2-aminobenzenesulfonamide CAS No. 77516-54-2

N-Cyclohexyl 2-aminobenzenesulfonamide

Cat. No. B1362800
CAS RN: 77516-54-2
M. Wt: 254.35 g/mol
InChI Key: TUENGZHHNXAVMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N-Cyclohexyl 2-aminobenzenesulfonamide” involves a multi-step reaction . The first step involves the use of triethylamine in dichloromethane at 0 - 20 °C . The second step involves the use of hydrogen and palladium (10%) on activated carbon in methanol for 12 hours .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H18N2O2S . The InChI code for this compound is 1S/C12H18N2O2S/c13-11-8-4-5-9-12 (11)17 (15,16)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2 .

Scientific Research Applications

Synthesis of Cyclic Compounds

  • Research has focused on synthesizing novel cyclic compounds containing aminobenzenesulfonamide, leading to the development of polyheterocyclic compounds and multifunctional click cycloalkyne agents. These developments have implications for both organic syntheses and the pharmaceutical industry (Kaneda, 2020).

Click Reagent Development

  • The synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) for use as an adjustable alkyne reagent in click reactions has been described. This includes the controlled reactivity of the alkyne by introducing various N-functionalities and understanding the structure-reactivity relationship influenced by transannular hydrogen bonds (Kaneda et al., 2017).

Direct Synthesis of Amino-(N-alkyl)benzenesulfonamides

  • A strategy for the direct synthesis of amino-(N-alkyl)benzenesulfonamides via direct N-alkylation with alcohols demonstrates potential for different amino group recognition in complex molecules, facilitating progress in transition-metal-catalyzed processes (Lu et al., 2015).

Oxidative Synthesis in Organic Chemistry

  • Oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamide and 2-aminobenzenesulfonamide with benzyl alcohols and aldehydes has been developed, showcasing the versatility of these compounds in organic synthesis (Sharif et al., 2014).

Pharmaceutical Applications

  • Sulfonamide conjugates with ibuprofen and indomethacin have been synthesized for potential use as selective anti-inflammatory agents, highlighting the pharmaceutical applications of these compounds (Salem et al., 2017).

Catalysis and Oxidation Processes

  • Sulfonamide-substituted iron phthalocyanine has been designed considering solubility, stability, and oxidation capabilities, demonstrating its use as a potential oxidation catalyst in organic reactions (Işci et al., 2014).

Inhibition and Binding Studies

  • Studies on nitrogen-15 nuclear magnetic resonance have provided insights into the binding of inhibitors like benzenesulfonamide to enzymes, offering understanding of molecular interactions in biochemical processes (Kanamori & Roberts, 1983).

properties

IUPAC Name

2-amino-N-cyclohexylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUENGZHHNXAVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80998714
Record name 2-Amino-N-cyclohexylbenzene-1-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77516-54-2
Record name 2-Amino-N-cyclohexylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77516-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-cyclohexylbenzenesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077516542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N-cyclohexylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80998714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-cyclohexylbenzenesulphonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of N-cyclohexyl-2-nitrobenzenesulfonamide (25.7 g, 90.5 mmol) in methanol (500 mL) was added palladium on carbon (10%). The mixture was stirred under an atmosphere of hydrogen for 12 hours. The catalyst was removed by filtration and the filtrate was evaporated to afford the product 2-amino-N-cyclohexylbenzenesulfonamide (22 g, yield 95.7%). 1H NMR (400 MHz, CDCl3) δ ppm 7.72-7.74 (dd, 1H, J=1.2 Hz, 8.0 Hz), 7.27-7.33 (m, 1H), 6.75-6.82 (m, 2H), 4.84 (s, 3H), 3.05-3.07 (m, 1H), 1.59-1.70 (m, 4H), 1.46-1.50 (m, 1H), 1.08-1.22 (m, 5H).
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Cyclohexyl 2-aminobenzenesulfonamide
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